3-ethyl-N-(2-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-ETHYL-N-(2-METHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
The synthesis of 3-ETHYL-N-(2-METHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot, three-component reaction. This involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with different bromoethanones and substituted benzoic acids. The reaction is carried out without the use of catalysts or metals, making it an efficient and environmentally friendly method .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-ETHYL-N-(2-METHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-tumor agent, with studies indicating its effectiveness against various cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Industrial Chemistry: It can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in the regulation of cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolopyridazines. Compared to these compounds, 3-ETHYL-N-(2-METHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique properties such as higher stability and greater biological activity. This makes it a more promising candidate for various applications .
Properties
Molecular Formula |
C21H23N5OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-ethyl-N-(2-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-4-17-23-24-21-26(17)25-18(15-11-9-13(2)10-12-15)19(28-21)20(27)22-16-8-6-5-7-14(16)3/h5-12,18-19,25H,4H2,1-3H3,(H,22,27) |
InChI Key |
UQVDZNDXNYSEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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